

2-Benzothiazolepropanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1,3-Benzothiazol-2-yl)propanoic acid

Cat. No.: B1269172

[Get Quote](#)

An In-depth Technical Guide to 2-Benzothiazolepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Benzothiazolepropanoic acid, also known as **3-(1,3-Benzothiazol-2-yl)propanoic acid**. This document includes key data, experimental protocols, and visualizations to support research and development activities involving this compound.

Core Physical and Chemical Properties

2-Benzothiazolepropanoic acid is a heterocyclic compound featuring a benzothiazole core with a propanoic acid substituent at the 2-position. Its unique structural characteristics impart specific physical and chemical properties relevant to its application in various scientific fields.

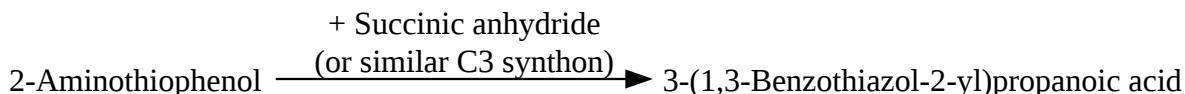
Property	Value	Reference
CAS Number	29198-86-5	
Molecular Formula	C ₁₀ H ₉ NO ₂ S	
Molecular Weight	207.25 g/mol	
IUPAC Name	3-(1,3-benzothiazol-2-yl)propanoic acid	

Experimental Data and Protocols

Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid

A common synthetic route to **3-(1,3-benzothiazol-2-yl)propanoic acid** involves the reaction of 2-aminothiophenol with a suitable three-carbon carboxylic acid derivative. A representative experimental protocol is described below.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **3-(1,3-Benzothiazol-2-yl)propanoic acid**.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **3-(1,3-benzothiazol-2-yl)propanoic acid** involves the condensation of 2-aminothiophenol with succinic anhydride in a suitable solvent, followed by cyclization. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar benzothiazole derivatives.

- Step 1: Reaction of 2-Aminothiophenol and Succinic Anhydride: In a round-bottom flask, equimolar amounts of 2-aminothiophenol and succinic anhydride are dissolved in a high-boiling point solvent such as benzene.
- Step 2: Reflux: The reaction mixture is heated to reflux for a period of 2 hours to facilitate the initial condensation reaction.
- Step 3: Cyclization: The intermediate formed undergoes intramolecular cyclization to form the benzothiazole ring.
- Step 4: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield **3-(1,3-benzothiazol-2-yl)propanoic acid**.

Spectral Data

The structural characterization of **3-(1,3-Benzothiazol-2-yl)propanoic acid** is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

While specific, fully assigned spectra were not found in the search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound. The expected chemical shifts can be predicted based on the structure.

Infrared (IR) Spectroscopy:

The IR spectrum of **3-(1,3-benzothiazol-2-yl)propanoic acid** is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C=O (Carboxylic Acid)	1725-1700
C=N (Benzothiazole)	~1615
Aromatic C-H	~3100-3000
Aliphatic C-H	~2900-2800

Mass Spectrometry:

The mass spectrum of **3-(1,3-benzothiazol-2-yl)propanoic acid** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the stable benzothiazole ring and the propanoic acid side chain.

Biological Activity and Signaling Pathways

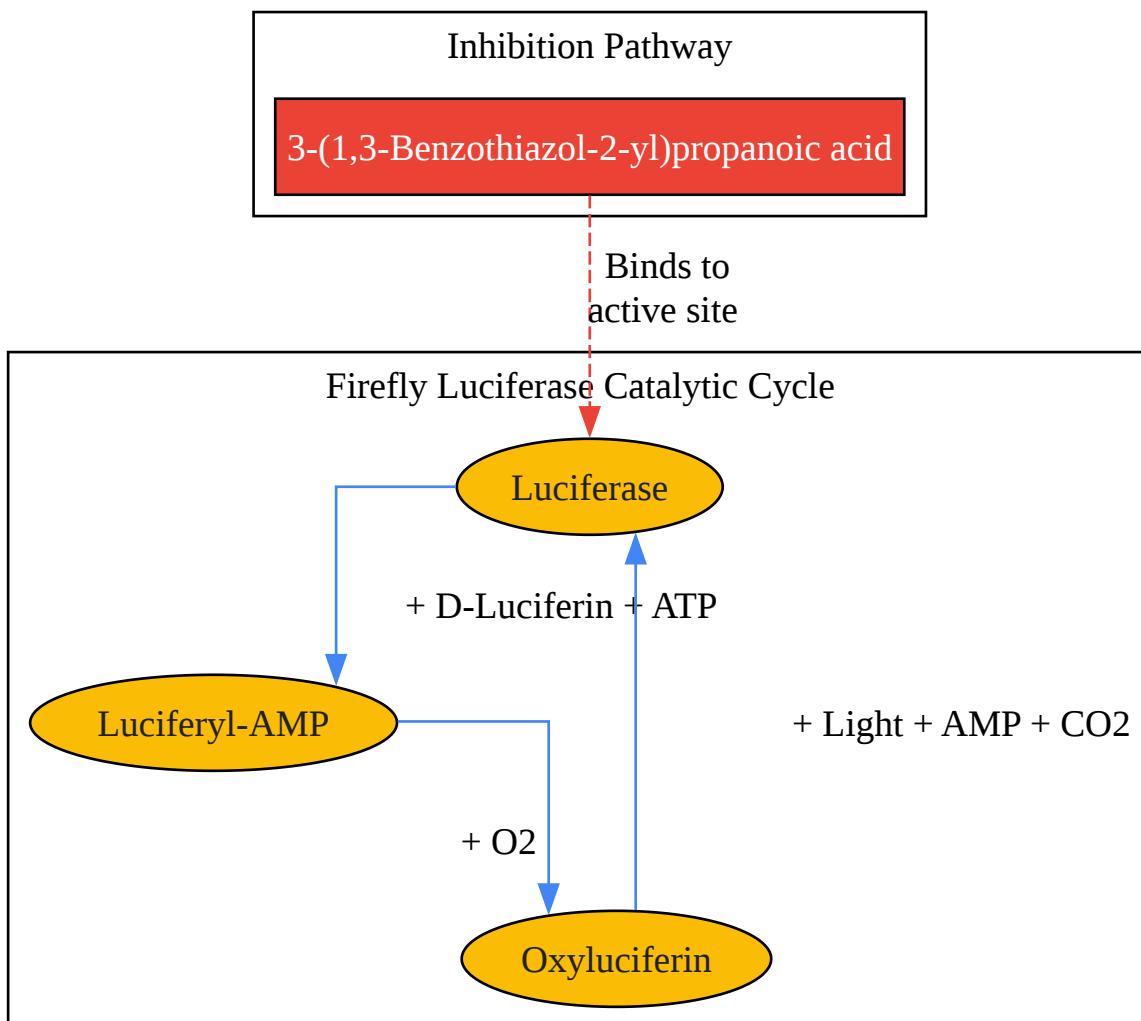
3-(1,3-Benzothiazol-2-yl)propanoic acid has been identified as an inhibitor of the ATP-dependent firefly luciferase enzyme.

Inhibition of Firefly Luciferase

Firefly luciferase is a key enzyme in bioluminescence, catalyzing the oxidation of luciferin in an ATP-dependent manner to produce light. **3-(1,3-Benzothiazol-2-yl)propanoic acid** has been shown to inhibit this process with an IC₅₀ of 3.2 μM.

Mechanism of Inhibition:

The benzothiazole core of the inhibitor is a structural mimic of a portion of the natural substrate, D-luciferin. This allows the inhibitor to bind to the active site of the luciferase enzyme, competing with D-luciferin and preventing the light-producing reaction from occurring.

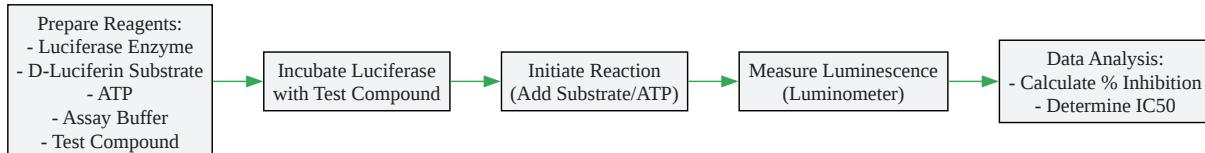


[Click to download full resolution via product page](#)

Caption: Inhibition of the firefly luciferase catalytic cycle by **3-(1,3-benzothiazol-2-yl)propanoic acid**.

Experimental Workflow for Luciferase Inhibition Assay:

A typical workflow to determine the inhibitory activity of a compound against firefly luciferase is outlined below.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for assessing luciferase inhibition.

- To cite this document: BenchChem. [2-Benzothiazolepropanoic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269172#2-benzothiazolepropanoic-acid-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1269172#2-benzothiazolepropanoic-acid-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com